molecular formula C19H22N6O B14956330 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B14956330
M. Wt: 350.4 g/mol
InChI Key: NWHIUYRTECVJAW-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that features a benzimidazole ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole ring, followed by the introduction of the ethyl linker. The pyrimidine ring is then attached, and finally, the piperidinecarboxamide moiety is introduced. Each step requires specific reagents and conditions, such as:

    Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of Ethyl Linker: This step often involves alkylation reactions using ethyl halides.

    Attachment of Pyrimidine Ring: This can be done through nucleophilic substitution reactions.

    Formation of Piperidinecarboxamide: This step typically involves the reaction of piperidine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole and pyrimidine rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced at specific sites, such as the nitrogens in the rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide: shares structural similarities with other compounds that contain benzimidazole, pyrimidine, and piperidine rings.

    This compound: is unique due to the specific arrangement and functional groups attached to these rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C19H22N6O/c26-18(14-5-3-12-25(13-14)19-21-9-4-10-22-19)20-11-8-17-23-15-6-1-2-7-16(15)24-17/h1-2,4,6-7,9-10,14H,3,5,8,11-13H2,(H,20,26)(H,23,24)

InChI Key

NWHIUYRTECVJAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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